
4'-(Dimethylamino)-2',3-dimethyl-4-nitroazobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene typically involves the diazotization of an aromatic amine followed by coupling with an appropriate aromatic compound. One common method involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound containing an electron-donating group, such as dimethylaniline, under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of 4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the diazotization and coupling steps, often using automated systems to control temperature, pH, and reactant concentrations.
化学反応の分析
Types of Reactions
4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The azo bond (N=N) can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Concentrated sulfuric acid for sulfonation, and concentrated nitric acid for nitration.
Major Products
Reduction: The major product is the corresponding hydrazo compound.
Substitution: Products depend on the specific substituent introduced, such as nitro or sulfonic acid groups.
科学的研究の応用
4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene has several applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo specific chemical reactions.
Industry: Utilized in the production of colored polymers and as a dye in textiles.
作用機序
The mechanism of action of 4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene involves its ability to interact with various molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect cellular processes, making the compound useful in biological staining and drug delivery applications.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar in structure but lacks the azo bond and nitro group.
4-Dimethylaminopyridine: Contains a pyridine ring instead of a benzene ring and lacks the nitro group.
4-Dimethylaminoantipyrine: Contains a pyrazolone ring and is used as an analgesic.
Uniqueness
4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene is unique due to the presence of both dimethylamino and nitro groups, which confer distinct chemical reactivity and potential applications in various fields. Its azo bond also contributes to its vivid coloration, making it valuable as a dye and indicator.
特性
CAS番号 |
199791-29-2 |
|---|---|
分子式 |
C16H18N4O2 |
分子量 |
298.34 g/mol |
IUPAC名 |
N,N,3-trimethyl-4-[(3-methyl-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H18N4O2/c1-11-10-14(19(3)4)6-7-15(11)18-17-13-5-8-16(20(21)22)12(2)9-13/h5-10H,1-4H3 |
InChIキー |
LLWSKRIIZBCGAM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)N(C)C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2-thione](/img/structure/B11953924.png)
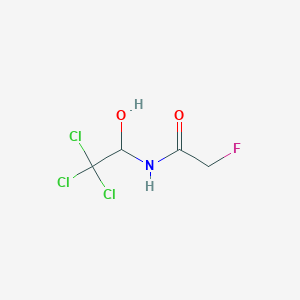
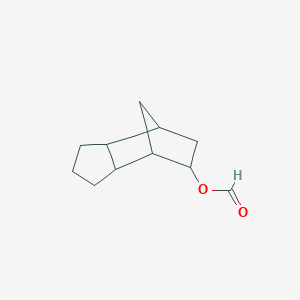
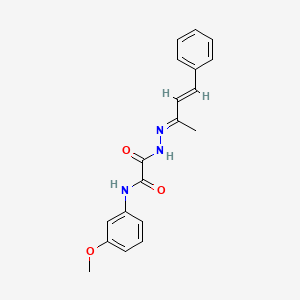

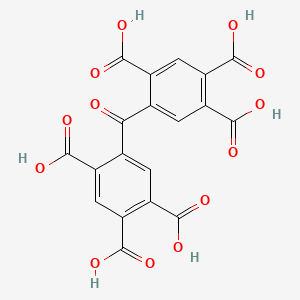

![3-[(2-Hydroxybenzyl)amino]phenol](/img/structure/B11953971.png)
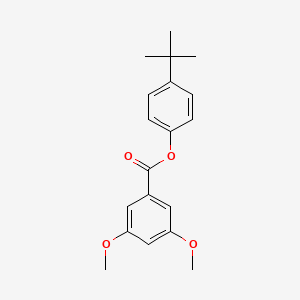
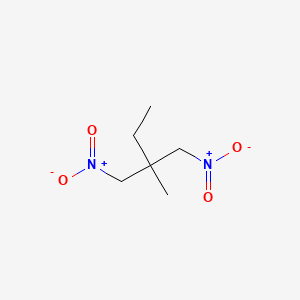

![1-(4-Acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954002.png)


